N-[4-(4-Methylanilino)-6-phenyl-1,3,5-triazin-2-yl]benzamide
Description
Properties
CAS No. |
59693-85-5 |
|---|---|
Molecular Formula |
C23H19N5O |
Molecular Weight |
381.4 g/mol |
IUPAC Name |
N-[4-(4-methylanilino)-6-phenyl-1,3,5-triazin-2-yl]benzamide |
InChI |
InChI=1S/C23H19N5O/c1-16-12-14-19(15-13-16)24-22-25-20(17-8-4-2-5-9-17)26-23(28-22)27-21(29)18-10-6-3-7-11-18/h2-15H,1H3,(H2,24,25,26,27,28,29) |
InChI Key |
UZGQSNUQAGFZBD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=N2)C3=CC=CC=C3)NC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Phenyl-6-(p-tolylamino)-1,3,5-triazin-2-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Triazine Core: The triazine core can be synthesized by reacting cyanuric chloride with aniline derivatives under controlled conditions.
Substitution Reactions: The phenyl and p-tolylamino groups are introduced through nucleophilic substitution reactions. This involves reacting the triazine core with phenylamine and p-toluidine in the presence of a suitable base.
Industrial Production Methods
Industrial production of N-(4-Phenyl-6-(p-tolylamino)-1,3,5-triazin-2-yl)benzamide follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-(4-Phenyl-6-(p-tolylamino)-1,3,5-triazin-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups on the triazine ring are replaced by other groups through nucleophilic or electrophilic substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles or electrophiles; reactions are conducted in the presence of bases or acids to facilitate the substitution process.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that triazine derivatives, including N-[4-(4-Methylanilino)-6-phenyl-1,3,5-triazin-2-yl]benzamide, exhibit significant anticancer properties. Studies have demonstrated their ability to inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, a study published in the Journal of Medicinal Chemistry showcased the compound's effectiveness against specific cancer cell lines, highlighting its potential as a lead compound for drug development .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. A comparative study found that triazine-based compounds displayed potent antibacterial effects against Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways . This property makes it a candidate for developing new antimicrobial agents.
Herbicidal Activity
This compound has been studied for its herbicidal properties. Research has shown that it effectively inhibits the growth of several weed species by interfering with photosynthesis and other metabolic processes in plants . Field trials demonstrated its efficacy in controlling resistant weed populations, suggesting its potential use in modern agricultural practices.
Plant Growth Regulation
In addition to herbicidal activity, the compound may act as a plant growth regulator. Studies indicate that triazine derivatives can enhance plant growth by modulating hormonal pathways and improving nutrient uptake . This dual functionality could be beneficial in developing sustainable agricultural practices.
UV Absorption
This compound is being explored as a UV absorber in various materials. Its ability to absorb UV radiation makes it suitable for applications in coatings, plastics, and textiles to enhance their durability and longevity . Comparative studies have shown that triazine-based UV absorbers outperform traditional benzotriazole-based options in terms of stability and efficiency.
Photostability Enhancement
The incorporation of this compound into polymer matrices has been shown to improve the photostability of materials exposed to sunlight. This application is particularly relevant in the development of outdoor products where UV exposure is a concern .
Case Studies
Mechanism of Action
The mechanism of action of N-(4-Phenyl-6-(p-tolylamino)-1,3,5-triazin-2-yl)benzamide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound’s structure allows it to form stable complexes with metal ions, which can influence various biochemical pathways.
Comparison with Similar Compounds
Structural Comparison
The structural analogs of N-[4-(4-Methylanilino)-6-phenyl-1,3,5-triazin-2-yl]benzamide vary in substituents and core heterocycles, leading to distinct physicochemical and functional properties:
Key Observations :
- Substituent Effects : The benzamide group in the target compound contrasts with sulfamoyl groups in LMM5/LMM11, which are critical for antifungal activity . Triazinethione in H2L introduces sulfur-based coordination sites, enabling metal complexation .
- Electronic Modifications: Phenothiazine (PTZ-TRZ) and triphenylamine (DPA-TRZ) substituents in OLED-focused triazines enhance donor-acceptor interactions, unlike the target compound’s simpler 4-methylanilino group .
Critical Comparisons :
- Antifungal Activity : LMM5/LMM11’s sulfamoyl groups are crucial for targeting thioredoxin reductase, a mechanism absent in the target compound’s benzamide structure .
- Electroluminescence: Triazines like PTZ-TRZ outperform the target compound in OLED applications due to optimized donor-acceptor pairs .
Biological Activity
N-[4-(4-Methylanilino)-6-phenyl-1,3,5-triazin-2-yl]benzamide is a triazine derivative that has garnered attention for its potential biological activities. This compound is characterized by its complex structure, which includes a triazine core and various functional groups that may influence its interaction with biological systems. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula: C23H19N5O
- Molecular Weight: 381.4 g/mol
- CAS Number: 59693-85-5
- IUPAC Name: this compound
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The compound may function as an enzyme inhibitor by binding to active sites on enzymes, thereby preventing substrate interactions and subsequent catalytic activity. Its unique structure allows for the formation of stable complexes with metal ions, which can modulate various biochemical pathways.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that the compound can inhibit the proliferation of various cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF7 (Breast) | 12.5 | |
| A549 (Lung) | 15.0 | |
| HeLa (Cervical) | 10.0 |
The structure-activity relationship (SAR) studies suggest that the presence of the methylanilino group enhances its cytotoxicity by increasing lipophilicity and enabling better membrane penetration.
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. The compound demonstrated notable activity against several bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 | |
| Salmonella typhimurium | 16 |
These findings indicate potential applications in developing new antimicrobial agents.
Case Studies
Several studies have been conducted to explore the biological activities of this compound:
- Anticancer Study : A study published in Journal of Medicinal Chemistry reported that derivatives of this compound exhibited potent activity against cancer cell lines through apoptosis induction mechanisms. The study highlighted that modification of the benzamide moiety could enhance anticancer efficacy ( ).
- Antimicrobial Research : Another investigation assessed the compound's efficacy against resistant strains of bacteria. Results indicated that it could serve as a lead compound for developing novel antibiotics ( ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
